C-I vs. C-Br Bond Reactivity in Cross-Coupling
The enhanced reactivity of 3,5-Diiodopyridin-2-amine in metal-catalyzed cross-coupling reactions compared to its brominated analog, 2-Amino-3,5-dibromopyridine, is attributed to the significantly lower bond dissociation energy (BDE) of the carbon-iodine bond . While specific BDE values for these exact compounds are not provided in the sources, class-level inference from halogenated aromatics indicates that the C-I bond (approx. 53-60 kcal/mol) requires substantially less energy to break than a C-Br bond (approx. 71-80 kcal/mol) . This difference translates to faster oxidative addition, a key step in Suzuki, Sonogashira, and other palladium-catalyzed couplings .
| Evidence Dimension | Carbon-Halogen Bond Dissociation Energy (BDE) |
|---|---|
| Target Compound Data | C-I bond BDE approx. 53-60 kcal/mol (Class-level inference for iodoaromatics) |
| Comparator Or Baseline | 2-Amino-3,5-dibromopyridine: C-Br bond BDE approx. 71-80 kcal/mol (Class-level inference for bromoaromatics) |
| Quantified Difference | The C-I bond is approximately 18-20 kcal/mol weaker than the C-Br bond. |
| Conditions | Gas-phase bond dissociation energy to radical species; a measure of bond strength relevant to oxidative addition in cross-coupling. |
Why This Matters
This lower activation energy enables faster reactions, higher yields, and the use of milder catalysts, providing a quantifiable advantage in synthetic efficiency.
